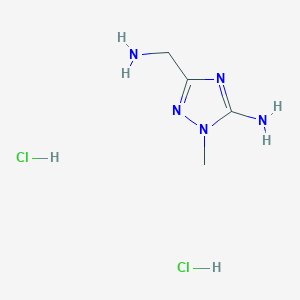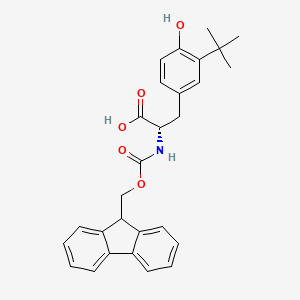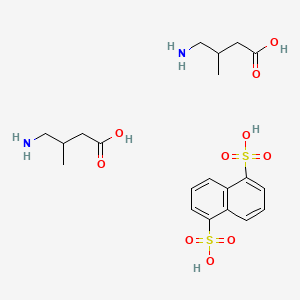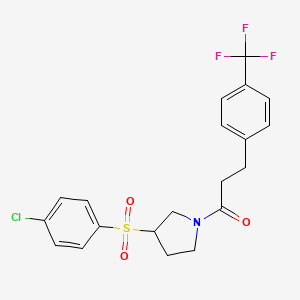
Ethyl 2-(2-bromophenoxy)acetate
Overview
Description
Ethyl 2-(2-bromophenoxy)acetate: is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the second position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-bromophenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the ethyl bromoacetate, resulting in the formation of the desired ester.
Reaction Conditions:
Reagents: 2-bromophenol, ethyl bromoacetate, potassium carbonate
Solvent: Acetone or dimethylformamide (DMF)
Temperature: Reflux conditions (approximately 80-100°C)
Time: Several hours, typically 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. The industrial process would also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromophenoxy)acetate: undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(2-bromophenoxy)acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in solvents like ethanol or DMF.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in water or alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of new substituted phenoxyacetates.
Hydrolysis: Formation of 2-(2-bromophenoxy)acetic acid.
Reduction: Formation of 2-(2-bromophenoxy)ethanol.
Scientific Research Applications
Ethyl 2-(2-bromophenoxy)acetate: has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of brominated phenoxyacetic acid derivatives on biological systems, including their potential as herbicides or plant growth regulators.
Medicinal Chemistry: Researchers explore its derivatives for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2-(2-bromophenoxy)acetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, as a potential herbicide, it could inhibit key enzymes involved in plant growth, leading to the death of the plant.
Comparison with Similar Compounds
Ethyl 2-(2-bromophenoxy)acetate: can be compared with other phenoxyacetic acid derivatives, such as:
Ethyl 2-(4-bromophenoxy)acetate: Similar structure but with the bromine atom at the fourth position, which may result in different reactivity and biological activity.
Ethyl 2-(2-chlorophenoxy)acetate:
Ethyl 2-(2-fluorophenoxy)acetate: Fluorine substitution, which can significantly alter the compound’s reactivity and biological effects.
Uniqueness
The uniqueness of This compound lies in its specific bromine substitution, which imparts distinct chemical and physical properties compared to its analogs. This makes it a valuable compound for targeted chemical synthesis and specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAYUOHZYFAJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2806211.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2806212.png)
![Tert-butyl 3-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2806213.png)

![N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2806217.png)


![2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2806220.png)


![ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2806229.png)
![3-(difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2806230.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2806231.png)

